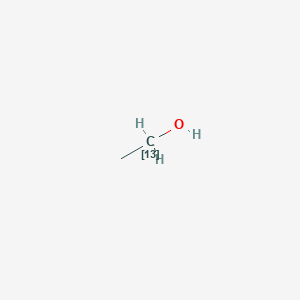

Éthanol-1-13C

Vue d'ensemble

Description

Ethanol-1-13C is a variant of ethanol where the first carbon atom is labeled with carbon-13, an isotope of carbon. This labeling allows for detailed studies of ethanol's behavior in various chemical environments using techniques like NMR spectroscopy.

Synthesis Analysis

Ethanol-1-13C is synthesized from precursors such as [1-13C]acetic acid. Billington and Golding (1982) described the synthesis of 2-(methylthio)[1-13C]ethanol from [1-13C]acetic acid, highlighting the process's efficiency in producing labeled ethanol for spectroscopic studies (Billington & Golding, 1982).

Molecular Structure Analysis

The molecular structure of ethanol-1-13C, particularly in mixtures, can be analyzed using methods like molecular dynamics simulations. Ghoufi et al. (2016) explored the structure and hydrogen bonding in water-ethanol mixtures at high ethanol concentrations, providing insights into the intermolecular interactions of ethanol (Ghoufi, Artzner, & Malfreyt, 2016).

Chemical Reactions and Properties

The chemisorption and decomposition of ethanol on MgO were studied using 13C solid-state NMR by Liang (1986), revealing insights into ethanol's reactivity and stability at various temperatures (Liang, 1986).

Physical Properties Analysis

The physical properties of ethanol-1-13C, especially when mixed with other substances like water, are significant for understanding its behavior. Dixit et al. (2002) studied the molecular-scale structure of a concentrated alcohol-water mixture, providing valuable data on the physical properties of such mixtures (Dixit, Crain, Poon, Finney, & Soper, 2002).

Chemical Properties Analysis

The chemical properties of ethanol, including ethanol-1-13C, are crucial in various applications, such as food preservation. Kalathenos and Russell (2003) discussed ethanol's capacity for hydrogen bonding and its high boiling point due to its amphiphilic properties (Kalathenos & Russell, 2003).

Applications De Recherche Scientifique

Authentification des boissons contenant de l'éthanol

L'éthanol-1-13C est utilisé dans l'authentification des boissons contenant de l'éthanol . La RMN 13C irm est un outil performant pour étudier la distribution intramoléculaire du 13C dans l'éthanol et constitue un moyen efficace d'évaluer les compositions isotopiques spécifiques à la position dans les glucides parents (glucose, fructose ou saccharose) . Cette méthode est couramment utilisée pour l'authentification des produits à base de fruits et autres produits contenant des sucres .

Détection du sucre ajouté

La RMN 13C irm est un outil puissant pour la détection de toutes les sources de sucre ajouté, y compris les sources de canne et de maïs précédemment indétectables, facilement disponibles dans les pays producteurs d'ananas et de tequila .

Traçage des conditions de croissance des vignes

Une corrélation a été démontrée entre l'état hydrique de la vigne et la distribution intramoléculaire du 13C. Par conséquent, la RMN 13C irm peut être appliquée pour retracer les conditions de croissance des vignes qui ont produit un vin donné, même de nombreuses années après la récolte des raisins .

Prévention des fraudes dans les boissons alcoolisées

L'éthanol est la principale molécule organique de nombreuses boissons alcoolisées : vins, liqueurs, bières, brandies, rhums, etc. En raison du grand volume produit, ces produits ont un impact très important sur l'économie en tant que production agricole, équipement de process, métiers, etc. ainsi que sur les frais de santé . La qualité et la rareté de certains produits peuvent entraîner des prix de vente élevés. Le consommateur qui est prêt à payer un prix élevé attend des produits authentiques. Pour prévenir les fraudes, des méthodes analytiques sont alors nécessaires .

Identification des falsifications

En tant que principale molécule, l'éthanol est la cible des falsifications qui comprennent l'origine de l'espèce végétale, l'origine géographique de la plante et l'ajout d'éthanol synthétique (c'est-à-dire à partir de pétrole, comme matière première) . Il convient de souligner que ces fraudes peuvent également être constatées pour les biocarburants à l'éthanol, pour lesquels l'additif biocarburant pour l'essence est soumis à une taxe spécifique dans de nombreux pays

Safety and Hazards

Orientations Futures

Relevant Papers

There are several relevant papers on Ethanol-1-13C. For instance, a paper titled “High-resolution 13C metabolic flux analysis” discusses the use of 13C-labeled compounds, including Ethanol-1-13C, in metabolic flux analysis . Another paper titled “Quantitative in situ 13C NMR studies of the electro-catalytic oxidation of alcohols” discusses the use of 13C NMR in studying the oxidation of alcohols .

Mécanisme D'action

Target of Action

Ethanol-1-13C, like its parent compound ethanol, primarily targets the brain’s neurons . It interacts with various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . These neurotransmitters play crucial roles in transmitting signals in the brain and nervous system.

Mode of Action

Ethanol-1-13C alters the brain’s neurons in several ways. It changes their membranes as well as their ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . This interaction leads to changes in the neuronal activity, affecting the communication between neurons and resulting in the physiological and psychological effects associated with alcohol consumption .

Biochemical Pathways

Ethanol-1-13C is metabolized primarily through the alcohol dehydrogenase (ADH) pathway and the cytochrome P450 (CYP) 2E1 pathway . ADH metabolizes ethanol into acetaldehyde, a toxic metabolite, which is then further metabolized into acetate, a non-toxic substance, by the enzyme aldehyde dehydrogenase . The CYP2E1 pathway also contributes to ethanol metabolism, especially when alcohol is consumed in large amounts .

Pharmacokinetics

The pharmacokinetics of Ethanol-1-13C involves its absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Its metabolism, as mentioned above, primarily occurs in the liver through the ADH and CYP2E1 pathways . The end product of ethanol metabolism, acetate, is further metabolized into carbon dioxide and water, which are then excreted from the body .

Result of Action

The action of Ethanol-1-13C at the neuronal level results in a range of effects, from mild euphoria and decreased anxiety to unconsciousness and even death, depending on the blood concentration . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .

Action Environment

The action, efficacy, and stability of Ethanol-1-13C can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow down the absorption of ethanol, thereby affecting its action . Genetic factors, such as polymorphisms in the ADH and ALDH genes, can also influence the metabolism of ethanol and, consequently, its effects .

Propriétés

IUPAC Name |

(113C)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480248 | |

| Record name | Ethanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14742-23-5 | |

| Record name | Ethanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14742-23-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

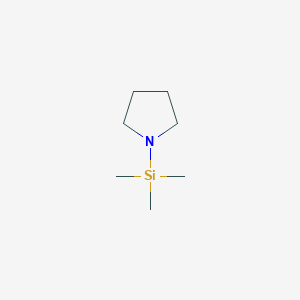

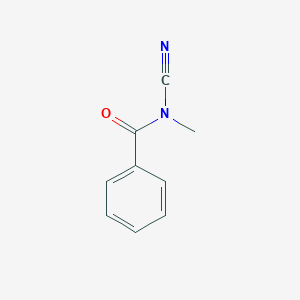

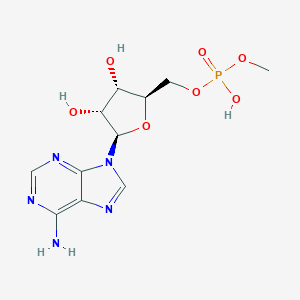

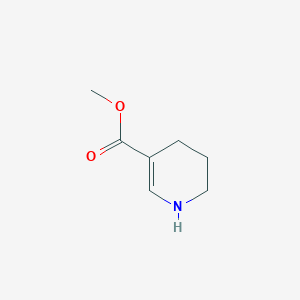

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)

![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)

![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)